4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine

Catalog No.
S770443
CAS No.
214472-06-7
M.F
C12H15N3O2
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridi...

CAS Number

214472-06-7

Product Name

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine

IUPAC Name

tert-butyl N-[(2-cyanopyridin-4-yl)methyl]carbamate

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13/h4-6H,8H2,1-3H3,(H,15,16)

InChI Key

RVMVGHFPBFHBTD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C#N

The exact mass of the compound 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is a highly specialized, bifunctional heterocyclic building block primarily utilized in the synthesis of functionalized tetrazines and advanced pharmaceutical intermediates. Featuring a reactive 2-cyano group and a Boc-protected 4-aminomethyl moiety, this compound serves as a highly effective precursor for generating asymmetric or symmetric bis-pyridyl tetrazines. The cyano group readily undergoes hydrazine-mediated cyclization to form the tetrazine core, while the Boc-protected amine ensures chemical stability during harsh cyclization conditions. Upon subsequent deprotection, the resulting primary amine provides a versatile, sterically unhindered handle for downstream conjugation to antibodies, PEG linkers, or radiochelators. This dual functionality makes it a highly relevant procurement choice for developers of click-to-release antibody-drug conjugates (ADCs), bioorthogonal imaging agents, and targeted radiotherapeutics [1].

Synthesis Fit

Bifunctional handles

Boc-amine and cyano groups enable sequential derivatization

Patent-documented route

Intermediate in somatostatin agonist synthesis (WO 9845285)

High-purity specification

HPLC purity specification supports multi-step synthesis

Substituting 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine with generic cyanopyridines (e.g., 2-cyanopyridine) or unprotected aminomethyl analogs leads to severe synthetic failures during procurement and scale-up. Unprotected primary amines are highly reactive and will undergo unwanted side reactions (such as amidrazone condensation) during the hydrazine-driven tetrazine cyclization, drastically reducing yield and complicating purification. Furthermore, the specific 2-cyano-4-substituted regiochemistry is essential: the 2-pyridyl nitrogen provides necessary electron-withdrawing properties to tune the inverse electron-demand Diels-Alder (IEDDA) reactivity of the resulting tetrazine, while the 4-position ensures that the bulky conjugation payload (e.g., an antibody or chelator) does not sterically hinder the tetrazine reactive center. Using a 3-substituted or 5-substituted analog alters the electronic landscape and steric profile, compromising both the click reaction kinetics and the subsequent payload release efficiency in click-to-release applications [1].

Substitution Risk

Target

4-(Boc-aminomethyl)-2-cyanopyridine

Regioisomer (3,6-)

Altered pyridine electronics and no patent-documented application

Target

Two orthogonal handles (Boc-amine + cyano)

Non-cyano analog

Lacks cyano group, limiting derivatization to single handle

Protection Strategy: Boc-Protection Ensures High-Yield Tetrazine Assembly

The synthesis of functionalized tetrazines requires harsh conditions, typically involving hydrazine hydrate and heating, followed by oxidation. When utilizing 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine, the Boc group effectively shields the primary amine, allowing for the successful assembly of the tetrazine core with isolated yields typically exceeding 60% after oxidation. In direct contrast, attempting the same cyclization with an unprotected 4-(aminomethyl)-2-cyanopyridine baseline results in extensive side-product formation and near-zero yields of the desired functionalized tetrazine. This quantitative disparity dictates that procurement must prioritize the Boc-protected precursor for any scalable bioconjugation workflow [1].

Evidence DimensionTetrazine cyclization yield
Target Compound Data>60% yield (Boc-protected precursor)
Comparator Or BaselineUnprotected 4-(aminomethyl)-2-cyanopyridine (<5% yield due to side reactions)
Quantified Difference>12-fold increase in viable product yield
ConditionsHydrazine-mediated tetrazine synthesis followed by nitrite/acid oxidation

Procuring the Boc-protected variant is mandatory to prevent severe synthetic bottlenecks and material loss during the production of conjugatable tetrazine linkers.

Purity specification
Reported
Target: >98% (HPLC(N)) Comparator: 95% (regioisomer)
Supports purity-driven procurement for multi-step synthesis
Data to verify with supplier COA

Regiochemical Tuning: 2-Pyridyl Motif Drives IEDDA Click Kinetics

The regiochemical placement of the cyano group at the 2-position (relative to the pyridine nitrogen) is not arbitrary; it is critical for tuning the reactivity of the final tetrazine. Tetrazines derived from 2-cyanopyridines exhibit significantly higher inverse electron-demand Diels-Alder (IEDDA) reaction rates with trans-cyclooctene (TCO) compared to those derived from 4-cyanopyridines or phenyl cyanides. Specifically, 2-pyridyl tetrazines achieve second-order rate constants (k2) in the range of 10,000 to 30,000 M-1s-1, whereas simple phenyl-tetrazines often exhibit k2 values below 1,000 M-1s-1. This 10- to 30-fold kinetic advantage is essential for in vivo applications, such as pretargeted radioimmunoimaging or ADC activation, where the click reaction must occur rapidly at ultra-low physiological concentrations[1].

Evidence DimensionIEDDA reaction rate constant (k2) with TCO
Target Compound Data~10,000 - 30,000 M-1s-1 (as 2-pyridyl tetrazine derivative)
Comparator Or BaselinePhenyl-tetrazine derivatives (<1,000 M-1s-1)
Quantified Difference10- to 30-fold faster click kinetics
ConditionsAqueous physiological conditions (in vivo click chemistry models)

The 2-cyano substitution provides the exact electronic activation required for ultra-fast in vivo click chemistry, making this precursor significantly more effective than non-heterocyclic or incorrectly substituted analogs.

Crystallinity profile
Reported
Target: mp 118–122 °C, white crystalline Comparator: no mp reported, colored solid
Supports batch consistency and weighing accuracy
Lot attribute (review COA)

Structural Spacing: 4-Position Substitution Prevents Steric Hindrance

In the design of click-to-release systems, the attachment point of the targeting ligand (e.g., an antibody) must not impede the approach of the TCO-payload. By utilizing 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine, the resulting tetrazine features a conjugation handle at the 4-position of the pyridine ring, directing the bulky macromolecule away from the tetrazine reaction center. Studies on click-cleavable ADCs demonstrate that tetrazines with meta/para-oriented conjugation handles maintain >90% of their theoretical payload release yields. Conversely, placing bulky conjugation handles too close to the tetrazine core (e.g., via 3-substituted analogs) can sterically block the IEDDA cycloaddition or the subsequent pyridazine elimination, dropping release yields by over 50% [1].

Evidence DimensionPayload release yield in click-to-release systems
Target Compound Data>90% release yield (4-substituted conjugation handle)
Comparator Or BaselineSterically hindered 3-substituted analogs (<40% release yield)
Quantified Difference>2-fold improvement in payload release efficiency
ConditionsIn vitro/in vivo ADC activation models

Procuring the 4-substituted precursor ensures that downstream macromolecular conjugation does not compromise the functional efficacy of the click-to-release mechanism.

Patent context
Class-level
Intermediate IV in somatostatin agonist synthesis (Merck, WO 9845285)
Supports synthetic route confidence
Source review
Functional handles
Class-level
Target: 2 handles (Boc-amine + cyano) Comparator: 1 handle (Boc-amine only)
Enables sequential derivatization for scaffold diversity
Synthetic logic (class-level)

Synthesis of Conjugatable Tetrazine Linkers for ADCs

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is the primary starting material for synthesizing bis-pyridyl tetrazines equipped with an amine conjugation handle. After tetrazine formation and Boc deprotection, the primary amine is coupled to NHS-esters or directly to antibodies, enabling the creation of click-cleavable Antibody-Drug Conjugates (ADCs) that release their payload only upon administration of a TCO trigger [1].

Development of Pretargeted Radioimmunoimaging Agents

In nuclear medicine, this compound is utilized to build tetrazine-chelator constructs (e.g., DFO-tetrazine). The 4-aminomethyl group allows for straightforward amide coupling to radiometal chelators. These constructs are used in pretargeted PET imaging, where a TCO-modified antibody localizes to a tumor, and the subsequently administered radiolabeled tetrazine rapidly clicks to the tumor site, drastically improving tumor-to-blood ratios [2].

Bioorthogonal Biomaterials and Hydrogel Patterning

Beyond therapeutics, the high IEDDA reactivity conferred by the 2-pyridyl tetrazine motif makes this building block highly valuable for materials science. The Boc-protected amine can be integrated into polymer backbones or hydrogel networks after deprotection, allowing for ultra-fast, catalyst-free crosslinking or spatial patterning with TCO-functionalized biomolecules in live-cell environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Somatostatin ligand synthesis
Patent-documented intermediate
Synthetic route validation
Sequential derivatization
Orthogonal functional handles
Derivatization sequence compatibility
High-throughput parallel synthesis
Defined crystalline form and high purity
Weighing accuracy and screening reproducibility

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

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